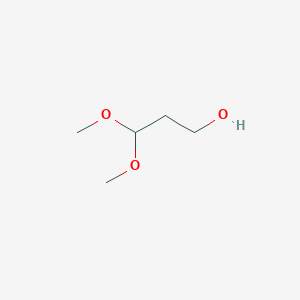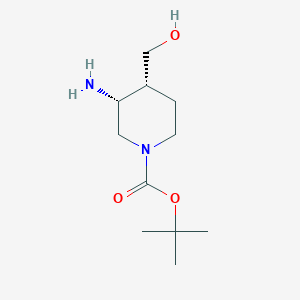
3-Hydroxy-1,1-dimethoxy-propane
Descripción general
Descripción
3-Hydroxy-1,1-dimethoxy-propane, also known as trimethylolethane, is a colorless and odorless organic compound. It is commonly used as a crosslinking agent in the production of resins, coatings, and adhesives. The compound has gained significant attention in the scientific research community due to its unique chemical properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1,1-dimethoxy-propane is based on its ability to crosslink polymer chains. The compound contains three hydroxyl groups, which can react with functional groups on other molecules to form covalent bonds. This process results in the formation of a network of interconnected polymer chains, which enhances the mechanical and chemical properties of the material.
Biochemical and Physiological Effects
Studies have shown that this compound is non-toxic and has low levels of skin irritation. The compound is not known to have any significant physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxy-1,1-dimethoxy-propane in lab experiments is its ability to crosslink polymer chains at low temperatures and pressures. This makes it an ideal crosslinking agent for sensitive materials that cannot withstand high temperatures or harsh chemical conditions. However, the compound has limitations in terms of its solubility and compatibility with certain materials.
Direcciones Futuras
There are several potential future directions for research on 3-Hydroxy-1,1-dimethoxy-propane. One area of interest is the development of new crosslinking agents based on the chemical structure of the compound. Another area of research is the use of this compound in the production of biodegradable polymers for use in environmentally friendly applications. Additionally, the compound has potential applications in the field of drug delivery, as it can be used to encapsulate and deliver drugs to specific target sites in the body.
Aplicaciones Científicas De Investigación
3-Hydroxy-1,1-dimethoxy-propane has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various polymers, such as polyesters, polyurethanes, and epoxy resins. The compound is also used as a crosslinking agent in the production of coatings and adhesives. Additionally, this compound has been studied for its potential use in drug delivery systems.
Propiedades
IUPAC Name |
3,3-dimethoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-5(8-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREBPVIPZSZUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3305697.png)
![1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3305703.png)
![N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305710.png)


![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B3305728.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B3305736.png)




